molecular formula C19H17N3O4S B4581450 methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B4581450
M. Wt: 383.4 g/mol
InChI Key: INDLMDNEJTWFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to pyrimidine derivatives involves various strategies, including alkylation and cyclocondensation reactions. For example, novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized through alkylation, showcasing a method that might be applicable to our target compound (Cetina et al., 2004). Additionally, efficient synthesis methods for related pyrido[1,2-c]pyrimidine core structures have been optimized, highlighting the importance of nearly quantitative ring-closing reactions for producing biologically active compounds (Rosen et al., 2009).

Molecular Structure Analysis

X-ray crystallography studies provide valuable insights into the molecular structures of pyrimidine derivatives, revealing details such as the Z-configuration of cyclopropane rings and the disposition of molecule parts relative to each other. These structural analyses help understand the compound's reactivity and interactions (Cetina et al., 2004).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives can vary significantly depending on their substitution patterns. For instance, reactions with primary amines and catalytic hydrogenation have been explored to modify the pyrimidine ring, leading to different derivatives with varied properties (Kurihara et al., 1982). Such studies are crucial for understanding the chemical behavior of our target molecule.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are closely related to the molecular structure. The synthesis and characterization of specific derivatives can shed light on the influence of different substituents on these properties. For example, the characterization of thiazolo[3,2-a]pyrimidine derivatives has provided insights into their crystalline structure and intermolecular interactions (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming hydrogen bonds or other intermolecular interactions, are vital for comprehending the compound's behavior in chemical reactions and potential applications. Studies have detailed the hydrogen-bonded structures and reactions with dimethyl acetylenedicarboxylate as methods to explore these properties (Hou et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel purine and pyrimidine derivatives, including the manipulation of cyclopropane rings and their interactions in molecular structures, has been demonstrated. These studies highlight the significance of cyclopropane and pyrimidine moieties in medicinal chemistry, offering insights into the synthetic pathways that could be relevant for the compound (Cetina et al., 2004).

  • Research on thieno[2,3-d]pyrimidines has developed a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, indicating the versatility of pyrimidine derivatives in synthesizing compounds with potential therapeutic uses (Santilli et al., 1971).

Biological Activity

  • Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor inhibitory activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. This suggests that derivatives of pyridopyrimidine could have applications in antiviral research (Hocková et al., 2003).

Chemical Transformations and Applications

  • The versatility of pyrimidine derivatives in chemical transformations and the synthesis of new molecules with potential applications in various fields has been demonstrated. This includes the development of new methodologies for the synthesis of pyrrolo[3,2-d]pyrimidines, highlighting the importance of pyrimidine and cyclopropyl groups in medicinal chemistry and drug development (Elliott et al., 1997).

properties

IUPAC Name

methyl 1-cyclopropyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-12-7-3-10(4-8-12)14-9-13(18(24)26-2)15-16(20-14)22(11-5-6-11)19(27)21-17(15)23/h3-4,7-9,11H,5-6H2,1-2H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDLMDNEJTWFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=O)NC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopropyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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